N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C₁₄H₃₀Cl₂N₂. This compound is classified as a piperidine derivative and is recognized for its structural similarity to various neurotransmitters, making it of interest in both chemical and biological research contexts. It serves as a building block in organic synthesis and has applications in studying neurotransmitter systems, particularly in pharmacological research.
The compound is derived from the combination of piperidine and cyclohexanamine, both of which are significant in medicinal chemistry. The dihydrochloride form indicates that the compound exists as a salt, which can enhance its solubility and stability in various applications. It is cataloged under the CAS number 1219964-08-5, facilitating its identification in chemical databases and literature.
The synthesis of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride typically involves the following steps:
In industrial settings, continuous-flow synthesis techniques may be employed to scale up production. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations, often utilizing fixed-bed reactors and catalysts like platinum on carbon to enhance efficiency.
The molecular structure of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride includes:
The structural formula can be represented as follows:
N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride can participate in several types of chemical reactions:
The mechanism of action for N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is primarily related to its interaction with neurotransmitter systems. Due to its structural similarity to certain neurotransmitters, it may act as a modulator or inhibitor at specific receptor sites, influencing synaptic transmission and potentially affecting mood, cognition, or behavior .
Relevant data includes melting point ranges and spectral data obtained from techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the identity and purity of the compound .
N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride has several scientific applications:
This compound's unique structural features allow for versatile reactivity and potential therapeutic applications, making it a valuable subject for ongoing research in medicinal chemistry.
The piperidine ring system in N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine is predominantly constructed via catalytic hydrogenation of pyridine precursors, leveraging transition metal catalysts to achieve high efficiency and selectivity. Heterogeneous palladium on carbon (Pd/C) catalysts (typically 5-10% loading) enable hydrogenation under moderate hydrogen pressures (1-4 atm), with reaction times ranging from 4-24 hours depending on substituent effects. This method delivers piperidine intermediates with yields exceeding 85% while tolerating sensitive functional groups like the tertiary amine linkage to the cyclohexyl moiety . Platinum oxide (PtO₂) catalysts demonstrate superior activity for sterically hindered pyridines, achieving near-quantitative conversion at elevated pressures (50-100 atm) – a critical advantage for synthesizing the tetrasubstituted piperidine core in this target compound [1].
Recent innovations include ruthenium-based systems that facilitate cis-selective hydrogenation of polysubstituted pyridines under acidic conditions. Nickel silicide catalysts have also emerged as cost-effective alternatives, enabling hydrogenation in aqueous media without requiring acid additives – significantly reducing metal contamination risks in pharmaceutical intermediates [5]. Catalyst recycling remains challenging due to progressive deactivation; however, fixed-bed continuous-flow configurations (discussed in Section 1.3) mitigate this limitation. The hydrogenation mechanism involves sequential hydride transfer via metal-bound intermediates, with the alkene adsorbing onto the catalyst surface before sequential C-H bond formation .
Table 1: Catalyst Performance in Piperidine Ring Hydrogenation
Catalyst Type | Conditions | Yield Range | Substrate Tolerance | Limitations |
---|---|---|---|---|
Pd/C (5-10%) | 1-4 atm H₂, EtOH, 25°C | 85-95% | Moderate steric hindrance | Sensitive to sulfur impurities |
PtO₂ (Adams catalyst) | 3-5 atm H₂, AcOH, 50°C | >98% | High steric hindrance | Cost, over-reduction risk |
Ru/Al₂O₃ | 50 atm H₂, HCl, MeOH, 80°C | 90-97% | Acid-stable groups | Requires acidic media |
Ni-Si | 10 atm H₂, H₂O, 100°C | 75-88% | Broad functional group tolerance | Longer reaction times |
Stereocontrol at the C-2, C-3, and C-4 positions of the piperidine ring is achieved through three principal strategies: chiral auxiliary-directed reduction, asymmetric hydrogenation, and substrate-controlled diastereoselective cyclization. Iridium complexes with P,N-ligands enable enantioselective hydrogenation of 2-substituted pyridinium salts, delivering chiral piperidines with >90% ee – essential for accessing single enantiomers of the target compound [5]. For cis-3,5-disubstituted systems relevant to the 4-piperidinylethyl linkage, rhodium-catalyzed hydrogenation under mild conditions (room temperature, 1 atm H₂) provides diastereomeric ratios exceeding 20:1 when employing appropriately configured enamide precursors [5].
Deuterium labeling studies confirm syn-addition stereochemistry dominates across catalytic systems, with deuterium atoms incorporating exclusively cis to newly formed C-H bonds in cyclohexyl-fused systems. This stereochemical outcome proves critical for molecular recognition in biologically active derivatives [7]. Directed ortho-metalation techniques provide complementary stereocontrol, where chiral directing groups (e.g., Evans oxazolidinones) enforce facial selectivity during pyridine functionalization prior to ring hydrogenation. Subsequent removal of the auxiliary yields enantiopure piperidines without racemization [5]. Computational modeling reveals that bulky N-alkyl groups (e.g., N-methyl versus N-H) significantly alter transition state energies during hydrogenation, rationalizing observed diastereoselectivity differences in C-4 substituted piperidines [5].
Table 2: Stereocontrol Methods for Piperidine Synthesis
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Application in Target Compound |
---|---|---|---|
Chiral Ir catalysis | Ir(I)/P,N-ligand complex | Enantioselective (up to 98% ee) | Access to single (R) or (S) enantiomers |
Diastereoselective hydrogenation | RhCl(PPh₃)₃ | cis-2,6-Disubstituted (>20:1 dr) | Control of C-2/C-6 stereochemistry |
Chiral auxiliary | (S)-tert-Butanesulfinamide | Diastereoselective nucleophilic addition | Installation of C-4 ethylamino chain |
Directed metalation | (-)-Sparteine/n-BuLi | Enantiotopic group differentiation | Functionalization prior to reduction |
Continuous-flow reactors address critical limitations in batch synthesis of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride, particularly concerning hazardous intermediates and catalyst management. Multi-step sequences integrating Suzuki-Miyaura coupling with downstream hydrogenation demonstrate 30-40% yield improvements compared to batch processes, attributed to precise residence time control and elimination of intermediate isolation [5] [6]. Microreactor systems achieve rapid mixing and heat transfer during exothermic N-alkylation steps (residence time: 2-5 minutes at 80°C), suppressing dialkylation byproducts that plague batch reactions [2].
For hydrogenation, fixed-bed reactors packed with Pd/C or Pt/C catalysts enable substrate recycling over the catalyst bed, extending catalyst lifetime 3-5 fold versus batch slurry reactors. A representative protocol: 0.1 M pyridine substrate in methanol flows at 0.5 mL/min through a 10 cm³ catalyst cartridge (50 bar H₂, 80°C), achieving >99% conversion with catalyst productivity of 5 kg product per gram Pd [6]. Solvent optimization proves crucial – switching from ethanol to tetrahydrofuran in cyclohexylamine alkylation doubles space-time yield by preventing catalyst pore blockage. Inline FTIR monitoring enables real-time adjustment of stoichiometry in urea formation steps relevant to precursor synthesis, reducing impurities by 60% [6]. These systems seamlessly integrate with final dihydrochloride salt formation via HCl–methanol streams, crystallizing pharmaceutical-grade material directly from the reactor outlet [6].
Table 3: Continuous-Flow Process Advantages Over Batch Synthesis
Process Step | Batch Method Limitations | Flow Solution | Efficiency Gain |
---|---|---|---|
Pyridine hydrogenation | Catalyst filtration issues, 8-24 hr cycles | Fixed-bed catalytic hydrogenation | 90% reduction in processing time |
N-Alkylation | Thermal runaway risk, over-alkylation | Microreactor with segmented flow | 45% higher selectivity |
Salt formation | Inconsistent crystallization | Turbulent flow crystallizer | Particle size distribution CV <10% |
Intermediate purification | Solvent-intensive workups | Inline liquid-liquid extraction | 70% solvent reduction |
Dihydrochloride salt formation transforms the lipophilic free base of N-Methyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine into a biologically bioavailable compound. Counterion selection follows rigorous crystallization optimization: sequential HCl addition in anhydrous ethanol at -10°C produces the desired hemihydrate polymorph with consistent particle morphology [1] [10]. Solvent screening reveals that ethanol/MTBE mixtures (4:1 v/v) yield 50-100 μm needle-shaped crystals ideal for filtration, whereas isopropanol generates undesirable agglomerates. The stoichiometric endpoint is precisely controlled at pH 1.5-2.0 via automated titrimetry to prevent hydrochloride salt mixtures [1].
The dihydrochloride salt exhibits dramatically enhanced aqueous solubility (>500 mg/mL versus <5 mg/mL for free base) critical for formulation development. This enhancement stems from ionic dissociation and hydration shell formation around protonated amines. Crystallography confirms two chloride ions engage the diprotonated species: one chloride bridges the piperidine and tertiary ammonium ions (N⁺-H···Cl⁻ distance: 3.09 Å), while the second interacts solely with the tertiary amine [10]. Phase stability studies identify strict humidity control (<30% RH) during storage prevents hydrate formation that alters dissolution kinetics. Alternative salts (e.g., sulfate, besylate) were evaluated but rejected due to crystalline instability or reduced solubility profiles [10]. Urea co-crystallization techniques further enhance dissolution rates without compromising stability, enabling rapid absorption in preclinical models [6].
Table 4: Pharmaceutical Salt Properties Comparison
Salt Form | Solubility (mg/mL) | Hygroscopicity | Crystalline Form | Dissolution Rate (mg/min/cm²) |
---|---|---|---|---|
Dihydrochloride | 512 ± 15 | Moderate | Hemihydrate needles | 8.9 ± 0.3 |
Monohydrochloride | 285 ± 20 | Low | Anhydrous plates | 4.2 ± 0.2 |
Sulfate | 420 ± 25 | High | Trihydrate | 6.1 ± 0.4 |
Besylate | 380 ± 18 | Low | Anhydrous prisms | 5.7 ± 0.3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1